2-Amino-4,4-dimethylhexanoic acid
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Overview
Description
2-Amino-4,4-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a suitable alkyl halide under basic conditions. The resultant product is then subjected to hydrolysis and decarboxylation to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form the corresponding Ni(II) complex. This complex is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl group can yield primary alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-4,4-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the amino and methyl groups allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylhexanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Amino-4-methylhexanoic acid: Similar structure but with only one methyl group, affecting its steric properties and reactivity.
2-Amino-4,4,4-trifluorobutanoic acid:
Uniqueness
2-Amino-4,4-dimethylhexanoic acid is unique due to the presence of both the amino group and two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for use in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-4,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-8(2,3)5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
InChI Key |
UUJYECQXYRUUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C(=O)O)N |
Origin of Product |
United States |
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